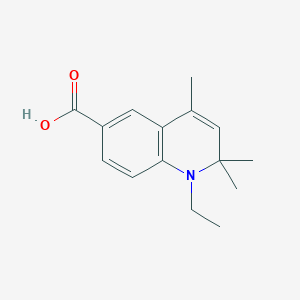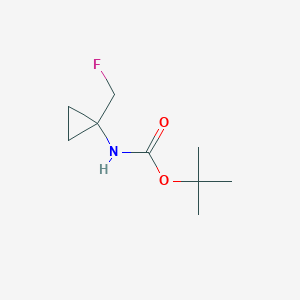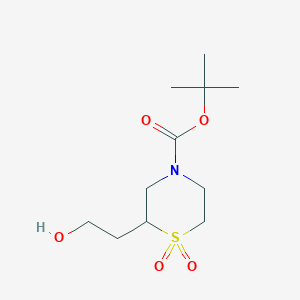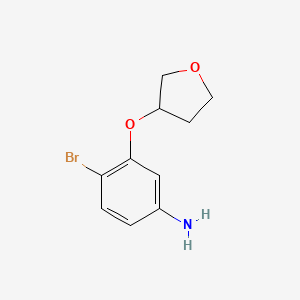
4-Bromo-3-(oxolan-3-yloxy)aniline
Vue d'ensemble
Description
“4-Bromo-3-(oxolan-3-yloxy)aniline” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “4-(oxolan-3-yloxy)aniline” and “3-Bromo-4-(oxolan-3-yloxy)pyridine” based on the search results12.
Synthesis Analysis
The synthesis of “4-Bromo-3-(oxolan-3-yloxy)aniline” is not explicitly mentioned in the search results. However, it might involve similar processes to the synthesis of related compounds such as “4-(oxolan-3-yloxy)aniline” and “4-Bromoaniline”. For instance, “4-Bromoaniline” could serve as an aryl halide substrate in Heck cross-coupling reactions3.Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(oxolan-3-yloxy)aniline” is not directly provided in the search results. However, the related compound “4-(oxolan-3-yloxy)aniline” has a molecular weight of 179.221.Chemical Reactions Analysis
The specific chemical reactions involving “4-Bromo-3-(oxolan-3-yloxy)aniline” are not detailed in the search results. However, “4-Bromoaniline” could be used in the synthesis of various organic molecules through catalytic processes3.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-3-(oxolan-3-yloxy)aniline” are not directly provided in the search results. However, the related compound “4-(oxolan-3-yloxy)aniline” is a solid at room temperature1.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Facile Synthesis and High-Spin Cationic States : A study by Ito et al. (2002) focused on the synthesis of dimer and trimer forms of all-para-brominated poly(N-phenyl-m-aniline)s, which include compounds similar to 4-Bromo-3-(oxolan-3-yloxy)aniline. Their research revealed unique U-shaped structures and high-spin cationic states, suggesting potential applications in advanced material design (Ito et al., 2002).
Optical and Electronic Properties
- Potential in Nonlinear Optical Materials : A 2017 study by Revathi et al. analyzed the vibrational properties of similar bromo-aniline compounds. Their findings point towards potential uses in nonlinear optical (NLO) materials, which are crucial in photonics and telecommunication (Revathi et al., 2017).
Fluorescent Properties
- Polyurethane Cationomers with Fluorescent Properties : Research by Buruianǎ et al. (2005) involved synthesizing new o-hydroxy Schiff bases (including bromo-aniline derivatives) for polyurethane films with fluorescent properties. This has implications for the development of new materials with specific optical characteristics (Buruianǎ et al., 2005).
Fullerene Chemistry
- Synthesis of Open-Cage Fullerenes : Zhang et al. (2020) utilized a derivative of bromo-aniline in the synthesis of open-cage fullerenes. The study highlights its role in expanding applications in fullerene chemistry, which is pivotal in nanotechnology and materials science (Zhang et al., 2020).
Drug Synthesis and Inhibition Studies
- Docking and QSAR Studies for Kinase Inhibitors : A 2011 study by Caballero et al. conducted docking and quantitative structure–activity relationship (QSAR) studies on bromo-aniline derivatives. Their research provides insights into molecular features contributing to inhibitory activity, relevant in drug design (Caballero et al., 2011).
Crystal Structure Characterization
- Crystal Structure of Schiff Base Compounds : The study by Zeng Wu-lan (2011) focused on the crystal structure of bromo-aniline Schiff base compounds, which is essential in understanding molecular interactions and designing new materials (Zeng Wu-lan, 2011).
Chemical Synthesis and Optimization
- Improved Water Resistance in Epoxy Systems : Johncock and Tudgey (1983) investigated bromo-aniline derivatives in curing epoxy systems, leading to significant improvements in water resistance. This research is beneficial for enhancing the durability of materials (Johncock & Tudgey, 1983).
Safety And Hazards
The safety and hazards of “4-Bromo-3-(oxolan-3-yloxy)aniline” are not directly provided in the search results. However, the related compound “4-(oxolan-3-yloxy)aniline” has several hazard statements including H302, H312, H315, H319, H332, H3351.
Orientations Futures
The future directions of “4-Bromo-3-(oxolan-3-yloxy)aniline” are not specified in the search results. However, “4-Bromoaniline” is a versatile intermediate for various synthetic applications and could be used in the synthesis of various organic molecules through catalytic processes3.
Please note that the information provided is based on the search results and may not be completely accurate or comprehensive. For more detailed information, please refer to relevant scientific literature or contact a chemical expert.
Propriétés
IUPAC Name |
4-bromo-3-(oxolan-3-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-2-1-7(12)5-10(9)14-8-3-4-13-6-8/h1-2,5,8H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADBZMYGRJOHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC(=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(oxolan-3-yloxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



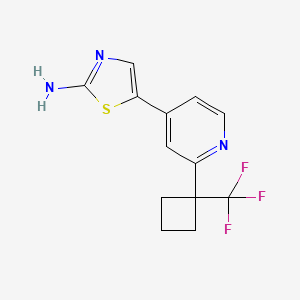
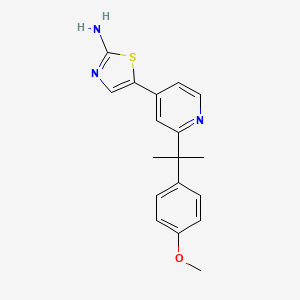
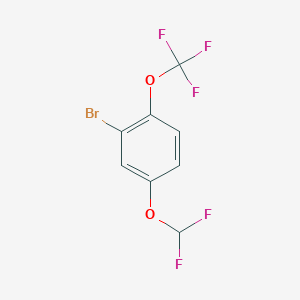
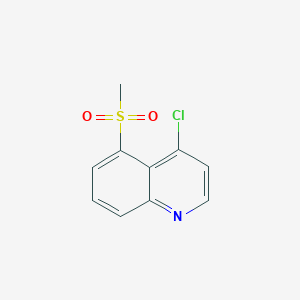
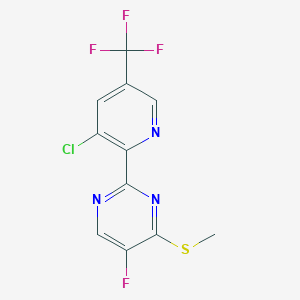
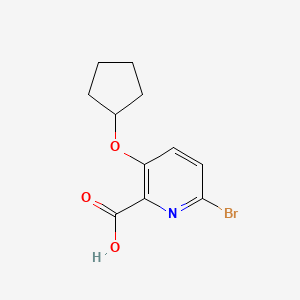
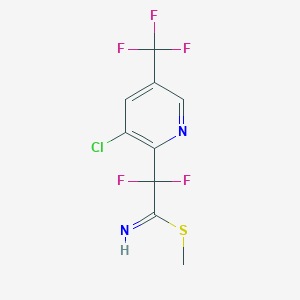
![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-1-yl}aniline hydrochloride](/img/structure/B1409451.png)
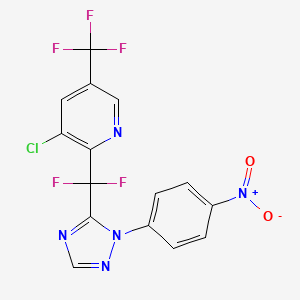
![tert-butyl N-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]carbamate](/img/structure/B1409453.png)
